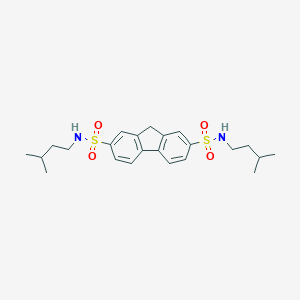
N~2~,N~7~-diisopentyl-9H-fluorene-2,7-disulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~,N~7~-diisopentyl-9H-fluorene-2,7-disulfonamide is a chemical compound with the molecular formula C23H32N2O4S2 and a molecular weight of 464.64 g/mol . This compound is characterized by its unique structure, which includes a fluorene core substituted with two sulfonamide groups and two diisopentyl chains. It is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~7~-diisopentyl-9H-fluorene-2,7-disulfonamide typically involves the reaction of fluorene with sulfonamide derivatives under specific conditions. The process generally includes:
Starting Materials: Fluorene, sulfonamide derivatives, and diisopentylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Catalysts: Acid catalysts like sulfuric acid or Lewis acids such as aluminum chloride may be used to facilitate the reaction.
Purification: The product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of N2,N~7~-diisopentyl-9H-fluorene-2,7-disulfonamide may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters and purification steps is common to enhance efficiency and safety.
化学反应分析
Types of Reactions
N~2~,N~7~-diisopentyl-9H-fluorene-2,7-disulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The sulfonamide groups can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, toluene, ethanol.
Catalysts: Sulfuric acid, aluminum chloride.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used.
科学研究应用
N~2~,N~7~-diisopentyl-9H-fluorene-2,7-disulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism by which N2,N~7~-diisopentyl-9H-fluorene-2,7-disulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The sulfonamide groups can interact with enzymes and proteins, potentially inhibiting their activity. The diisopentyl chains may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
相似化合物的比较
Similar Compounds
- N2,N7-diisopropyl-9H-2,7-fluorenedisulfonamide
- N2,N7-diisobutyl-9H-2,7-fluorenedisulfonamide
- N2,N7-diisooctyl-9H-2,7-fluorenedisulfonamide
Uniqueness
N~2~,N~7~-diisopentyl-9H-fluorene-2,7-disulfonamide is unique due to its specific diisopentyl substitution, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
属性
分子式 |
C23H32N2O4S2 |
|---|---|
分子量 |
464.6g/mol |
IUPAC 名称 |
2-N,7-N-bis(3-methylbutyl)-9H-fluorene-2,7-disulfonamide |
InChI |
InChI=1S/C23H32N2O4S2/c1-16(2)9-11-24-30(26,27)20-5-7-22-18(14-20)13-19-15-21(6-8-23(19)22)31(28,29)25-12-10-17(3)4/h5-8,14-17,24-25H,9-13H2,1-4H3 |
InChI 键 |
QSNBNEOHVICCGL-UHFFFAOYSA-N |
SMILES |
CC(C)CCNS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)S(=O)(=O)NCCC(C)C |
规范 SMILES |
CC(C)CCNS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)S(=O)(=O)NCCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















